molecular formula C12H16N2O B4696541 1-Pyrrolidineacetamide, N-phenyl- CAS No. 15350-98-8

1-Pyrrolidineacetamide, N-phenyl-

Cat. No.: B4696541
CAS No.: 15350-98-8
M. Wt: 204.27 g/mol
InChI Key: CIOIRYLEIVBXJB-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, N-phenyl- (CID 203854) is a small organic compound with the molecular formula C₁₂H₁₆N₂O. Its structure consists of a pyrrolidine ring linked to an acetamide group, which is further substituted with an N-phenyl moiety (SMILES: C1CCN(C1)CC(=O)NC2=CC=CC=C2) . This compound has garnered attention in medicinal chemistry due to its anti-HIV activity. Specifically, it competitively inhibits HIV-1 integrase (IN) binding to viral DNA, with an IC₅₀ of 7.29 ± 0.68 μM and antiretroviral activity (EC₅₀ = 17.05 μg/mL) . Molecular docking reveals that its pyrrolidine nitrogen forms cation-π interactions with residue K173 of HIV-1 IN, while the carbonyl oxygen engages in hydrogen bonding with T174 .

Properties

IUPAC Name

N-phenyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOIRYLEIVBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165344
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15350-98-8
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetamide, N-phenyl- typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetamide, N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or ester derivatives .

Scientific Research Applications

Pharmaceutical Applications

Cognitive Enhancers
This compound is structurally related to well-known cognitive enhancers such as piracetam and phenotropil. Its derivatives have been investigated for their potential neuroprotective effects and cognitive-enhancing properties. Research indicates that these compounds may improve memory and learning capabilities by modulating neurotransmitter systems .

Analgesics and Antidepressants
Studies have explored the analgesic properties of pyrrolidine derivatives, suggesting that they may serve as effective pain management agents. Additionally, some derivatives exhibit antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

Synthetic Applications

1-Pyrrolidineacetamide, N-phenyl- serves as a versatile building block in organic synthesis. It is used to create various pharmacologically active compounds through modifications of its structure. Its ability to undergo further chemical transformations makes it valuable in the development of new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cognitive EnhancementPotential use as a nootropic agent to improve memory and learning.
Pain ManagementInvestigated for analgesic properties in preclinical studies.
Antidepressant ActivityExhibits antidepressant-like effects in animal models.
Synthetic IntermediatesActs as a building block for synthesizing various bioactive compounds.

Case Studies

Case Study 1: Neuroprotective Effects
In a study published in Chemistry of Heterocyclic Compounds, researchers synthesized 1-pyrrolidineacetamide derivatives and assessed their neuroprotective effects against oxidative stress in neuronal cell lines. The results demonstrated significant protective effects, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antidepressant Activity
A study conducted by Vorona et al. evaluated the antidepressant activity of N-phenyl derivatives in rodent models. The findings indicated that certain derivatives significantly reduced depressive behaviors, supporting their potential use as novel antidepressants .

Comparison with Similar Compounds

Substituent Effects on the N-Phenyl Ring

The position and nature of substituents on the N-phenyl ring significantly influence bioactivity:

  • Halogen substituents (e.g., 2'-F, 2'-Cl, 2'-Br) enhance activity in N-phenyl phthalimide derivatives used as anticonvulsants and sodium channel blockers . For example, 2'-Cl substitution improves binding to voltage-gated sodium channels, mimicking phenytoin’s mechanism .
  • Bulky groups (e.g., iodine, CF₃) reduce activity, likely due to steric hindrance .
  • In 1-pyrrolidineacetamide derivatives , the unsubstituted N-phenyl ring is critical for HIV-1 IN binding, as modifications disrupt cation-π interactions with K173 .

Pyrrolidine vs. Other Amine Moieties

  • Piperidine-substituted analogs (e.g., compound 7 in ) show reduced fluorescence and binding affinity compared to N-phenyl derivatives, emphasizing the phenyl group’s role in π-stacking .
  • N-Methyl verdazyls are non-fluorescent, whereas N-phenyl verdazyls exhibit fluorescence quenching, making them valuable as radical probes .

Thioamide vs. Acetamide Derivatives

  • N-Phenylpyrrolidine-1-carbothioamide () replaces the acetamide oxygen with sulfur. Thioamides exhibit stronger intermolecular N–H⋯S interactions, altering solubility and binding kinetics compared to oxygen-based analogs .

Functional Analogues in Therapeutics

  • 3-Chloro-N-phenyl-phthalimide : Used in polyimide synthesis, this compound highlights the N-phenyl group’s utility in polymer chemistry rather than bioactivity .
  • CI537 (6-S-(N-phenyl)acetamide): A 6’-modified NKT cell agonist, demonstrating the versatility of the N-phenyl acetamide scaffold in immunology .
  • N-Butyl-N-phenylacetamide: An alkyl-substituted analog with unknown bioactivity, illustrating how amine modifications alter target specificity .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of N-Phenyl Acetamide Derivatives

Compound Core Structure Key Substituents Bioactivity/Application Key Data/Findings References
1-Pyrrolidineacetamide, N-phenyl- Pyrrolidine + acetamide + N-phenyl None (parent compound) HIV-1 integrase inhibition IC₅₀ = 7.29 μM; binds K173/T174
3-Chloro-N-phenyl-phthalimide Phthalimide + N-phenyl 3-Cl Polyimide monomer synthesis High purity required for polymers
N-Phenyl verdazyls Verdazyl radical + N-phenyl None Fluorescent probes Fluorescence quenched in radicals
CI537 Triazine + N-phenyl acetamide 6-S-(N-phenyl) NKT cell activation (speculative) Potential immunomodulatory agent
N-Phenylpyrrolidine-1-carbothioamide Pyrrolidine + thioamide + N-phenyl None Crystal engineering Strong N–H⋯S interactions

Table 2: Impact of N-Phenyl Substituents on Bioactivity

Substituent Position Compound Class Effect on Activity Mechanism Insight References
-F 2’ N-Phthalimide Increased anticonvulsant activity Enhanced sodium channel binding
-Cl 2’ N-Phthalimide Improved potency Steric and electronic optimization
-I 2’ N-Phthalimide Reduced activity Steric hindrance
None 1-Pyrrolidineacetamide Optimal HIV-1 IN binding Cation-π with K173

Q & A

Advanced Research Question

  • Formalin-induced pain model : Quantifies biphasic (acute vs. inflammatory) pain response.
  • Capsaicin-induced hyperalgesia : Evaluates TRPV1 receptor modulation.
  • Thermal nociception tests (e.g., hot plate): Measures latency to pain response .
    Dose-response curves and comparative studies with standard analgesics (e.g., morphine) are essential for validating efficacy.

How can researchers resolve contradictions in reported IC₅₀ values for N-phenyl-1-pyrrolidineacetamide across different studies?

Advanced Research Question
Discrepancies may arise from assay variability (e.g., SPR vs. fluorescence-based methods) or buffer conditions. To address this:

  • Standardize assay protocols (e.g., uniform integrase concentration, pH 7.4).
  • Validate with orthogonal techniques (e.g., isothermal titration calorimetry).
  • Control for compound purity via HPLC and NMR .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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